1-(1H-1,2,3-Benzotriazol-1-yl)propyl (2E)-3-phenylprop-2-enoate
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Overview
Description
1-(1H-1,2,3-Benzotriazol-1-yl)propyl (2E)-3-phenylprop-2-enoate is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their versatility in synthetic chemistry and their wide range of applications in various fields, including medicinal chemistry, material science, and industrial chemistry. This compound, in particular, combines the benzotriazole moiety with a phenylprop-2-enoate group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-1,2,3-Benzotriazol-1-yl)propyl (2E)-3-phenylprop-2-enoate typically involves the reaction of 1H-benzotriazole with appropriate alkylating agents and subsequent esterification. One common method involves the reaction of 1H-benzotriazole with 3-chloropropyl (2E)-3-phenylprop-2-enoate in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(1H-1,2,3-Benzotriazol-1-yl)propyl (2E)-3-phenylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzotriazole derivatives.
Scientific Research Applications
1-(1H-1,2,3-Benzotriazol-1-yl)propyl (2E)-3-phenylprop-2-enoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1H-1,2,3-Benzotriazol-1-yl)propyl (2E)-3-phenylprop-2-enoate involves its interaction with molecular targets in biological systems. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to modulation of their activity . This compound may also inhibit specific enzymes or pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate
- 2-(1H-1,2,3-Benzotriazol-1-yl)-N’-(2,3-dimethoxybenzylidene)acetohydrazide
- 1-(1H-Benzotriazol-1-yl)-3-chloroacetone
Uniqueness
1-(1H-1,2,3-Benzotriazol-1-yl)propyl (2E)-3-phenylprop-2-enoate is unique due to its combination of the benzotriazole moiety with a phenylprop-2-enoate group This structural feature may impart distinct chemical reactivity and biological activity compared to other benzotriazole derivatives
Properties
IUPAC Name |
1-(benzotriazol-1-yl)propyl (E)-3-phenylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-2-17(21-16-11-7-6-10-15(16)19-20-21)23-18(22)13-12-14-8-4-3-5-9-14/h3-13,17H,2H2,1H3/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFFAPHZLUQKJO-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(N1C2=CC=CC=C2N=N1)OC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(N1C2=CC=CC=C2N=N1)OC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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